3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine
Overview
Description
3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties that make it a valuable tool for investigating various biochemical and physiological processes. We will also explore future directions for research on this compound.
Mechanism of Action
The mechanism of action of 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine involves binding to specific sites on neurotransmitter receptors, leading to changes in their activity. This compound has been shown to act as a positive allosteric modulator of certain receptors, enhancing their activity in response to the binding of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine are diverse and depend on the specific receptors that it modulates. In general, this compound has been shown to enhance synaptic transmission and improve cognitive function in animal models. It has also been implicated in the regulation of mood and anxiety, making it a potential target for the development of new therapies for psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine in lab experiments is its high potency and selectivity for specific neurotransmitter receptors. This makes it a valuable tool for investigating the role of these receptors in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Future Directions
There are many future directions for research on 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine. One area of interest is the development of new therapies for psychiatric disorders based on the modulation of specific neurotransmitter receptors. Another area of research is the investigation of the biochemical and physiological effects of this compound in different animal models and under different experimental conditions. Additionally, there is potential for the development of new analogs of this compound with improved potency and selectivity for specific receptors.
Scientific Research Applications
3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitter receptors. This makes it a valuable tool for investigating the role of these receptors in various physiological processes, including learning and memory.
properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c1-12-2-7-15(18-17-12)19-8-10-20(11-9-19)23(21,22)14-5-3-13(16)4-6-14/h2-7H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNNYHSXUFGTSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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